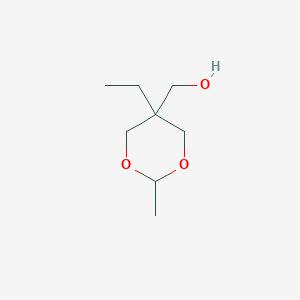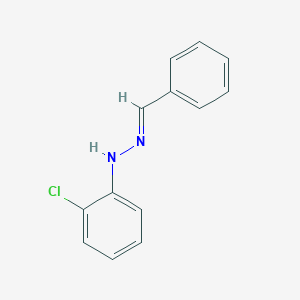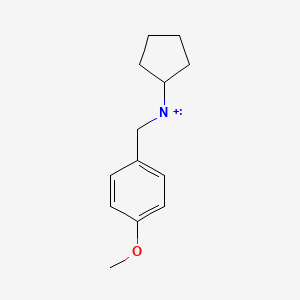
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene is an organic compound that features a cyclopentyl group attached to an azanyliumylmethyl moiety, which is further connected to a methoxy-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene typically involves the reaction of cyclopentylamine with a suitable benzyl halide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the benzene ring and methoxy substitution.
4-Methoxybenzylamine: Contains the methoxy-substituted benzene ring but lacks the cyclopentyl group.
Uniqueness
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene is unique due to the combination of the cyclopentyl group, azanyliumylmethyl moiety, and methoxy-substituted benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C13H18NO+ |
|---|---|
Molekulargewicht |
204.29 g/mol |
InChI |
InChI=1S/C13H18NO/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3/q+1 |
InChI-Schlüssel |
NSYOFJXGTJWXJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[N+]C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


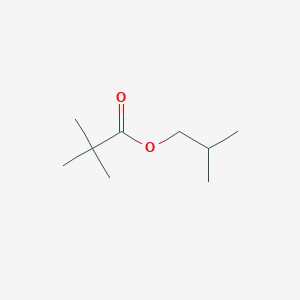
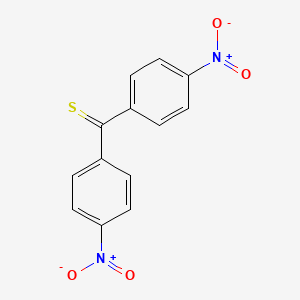
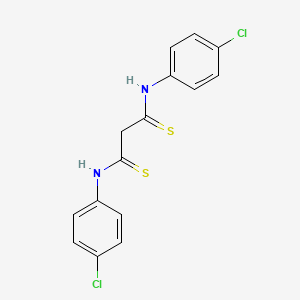
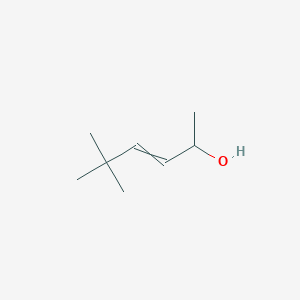
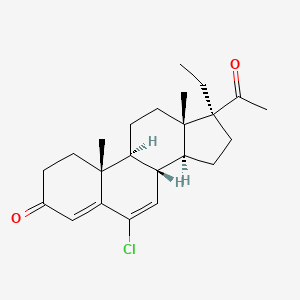
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)

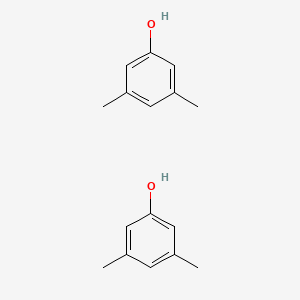
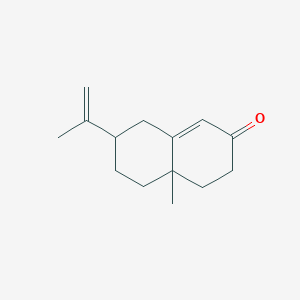
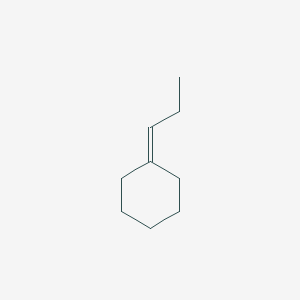
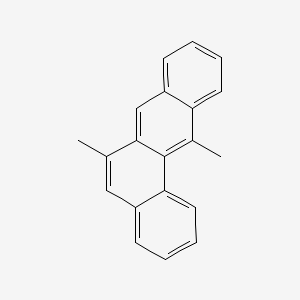
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
